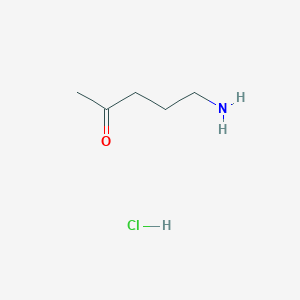

5-Aminopentan-2-one hydrochloride

Description

Nomenclature and Definitional Aspects in Scholarly Literature

In scholarly literature, 5-Aminopentan-2-one (B3263374) hydrochloride is systematically identified by its IUPAC name. The parent molecule, 5-aminopentan-2-one, features a five-carbon pentane (B18724) chain with an amino group (-NH2) at the fifth carbon and a ketone group (=O) at the second position. The hydrochloride designation indicates that the basic amino group has formed a salt with hydrogen chloride (HCl). This salt form enhances the compound's stability and water solubility, making it convenient for storage and use in various reaction conditions.

The compound is also known by other synonyms in chemical databases, such as 5-amino-2-pentanone hydrochloride. Its structure is characterized by the presence of both a primary amine and a methyl ketone, functionalities that are central to its chemical reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C5H12ClNO |

| Molecular Weight | 137.61 g/mol |

| CAS Number | 52950-24-6 |

Significance as a Fundamental Building Block in Synthetic Chemistry

The primary significance of 5-aminopentan-2-one hydrochloride in synthetic chemistry lies in its capacity to serve as a versatile precursor for the synthesis of nitrogen-containing heterocyclic compounds. chemspider.com These structural motifs are prevalent in a vast number of pharmaceuticals, agrochemicals, and natural products. chemspider.com The presence of both an amine and a ketone group allows for intramolecular cyclization reactions, leading to the formation of various ring systems.

For instance, γ-amino ketones are well-established precursors to substituted pyrroles and other five-membered heterocycles. The reactivity of the ketone allows for condensation reactions, while the amine can act as a nucleophile to close the ring. This strategy is a cornerstone in the synthesis of a multitude of complex organic molecules.

Historical Perspectives on Amino Ketone Research

The study of amino ketones is not a recent endeavor; it has a rich history dating back to the early days of organic chemistry. The reactivity of aldehydes and ketones has long been exploited for the synthesis of heterocyclic compounds, with many foundational reactions being developed in the mid-19th and early 20th centuries. researchgate.net The introduction of an amino group into the ketone structure significantly expanded the synthetic possibilities, providing a direct route to nitrogen-containing rings.

Historically, the synthesis of amino ketones often involved multi-step processes. However, the development of more efficient and direct methods has been a continuous area of research. Early methods for synthesizing γ-amino acids, for which γ-amino ketones can be precursors, involved procedures like the Knoevenagel condensation followed by a Michael addition and subsequent transformations. guidechem.com Over the years, significant progress has been made in developing more streamlined and stereoselective methods for the synthesis of amino ketones, reflecting the enduring importance of this class of compounds. nih.gov

Emerging Research Trajectories and Interdisciplinary Connections

While the traditional role of this compound as a synthetic building block is well-established, emerging research is exploring its potential in new contexts. The broader class of amino ketones is being investigated for its utility in medicinal chemistry and materials science.

In medicinal chemistry, the amino ketone scaffold is a common feature in many biologically active molecules. For example, derivatives of amino ketones have shown potential as anticancer agents. chemsrc.com The ability to readily modify both the amine and ketone functionalities allows for the creation of libraries of compounds for screening against various biological targets.

The interdisciplinary nature of chemistry allows for the application of fundamental building blocks like this compound in diverse fields. For instance, the principles of its reactivity can be applied in the development of new catalytic systems or in the synthesis of novel polymers with specific properties. While direct research on the use of this compound in materials science is not yet widespread, the potential for its derivatives to be used as monomers for polymerization or as components in functional materials remains an area ripe for exploration.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H12ClNO |

|---|---|

Molecular Weight |

137.61 g/mol |

IUPAC Name |

5-aminopentan-2-one;hydrochloride |

InChI |

InChI=1S/C5H11NO.ClH/c1-5(7)3-2-4-6;/h2-4,6H2,1H3;1H |

InChI Key |

ZYAQWRHECALHFR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCCN.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Aminopentan 2 One Hydrochloride

Diverse Synthetic Pathways

The construction of the 5-aminopentan-2-one (B3263374) backbone can be approached from different starting points, each with its own set of advantages and challenges.

Strategies Involving Amine Alkylation

Amine alkylation is a fundamental method for forming carbon-nitrogen bonds. wikipedia.org In the context of 5-aminopentan-2-one synthesis, this would typically involve the reaction of an amine source, such as ammonia (B1221849) or a protected amine, with a suitable pentanone derivative bearing a leaving group at the 5-position. wikipedia.orgyoutube.com This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the nitrogen atom of the amine attacks the electrophilic carbon, displacing the leaving group. youtube.com

However, a significant challenge in using ammonia directly is the potential for over-alkylation, leading to the formation of secondary and tertiary amines as byproducts. youtube.comlibretexts.org To circumvent this, a common strategy is to use a phthalimide (B116566) anion as an ammonia surrogate in a process known as the Gabriel synthesis. libretexts.org This method involves the alkylation of potassium phthalimide with a suitable alkyl halide, followed by hydrolysis to release the primary amine. libretexts.org

Convergent Routes via Ketone Reduction and Amination

Reductive amination represents a highly effective and widely used method for the synthesis of amines. libretexts.orglibretexts.org This approach condenses a ketone with ammonia or a primary amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. libretexts.org For the synthesis of 5-aminopentan-2-one, this would involve the reductive amination of a precursor like 1-hydroxypentan-4-one.

The reaction is typically carried out in the presence of a reducing agent, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their selectivity in reducing the imine in the presence of the ketone. libretexts.org Catalytic hydrogenation over metals like nickel can also be employed for the reduction step. libretexts.org

Precursor Transformation Methods (e.g., from α-Oximinoketones)

The transformation of precursor functional groups provides another avenue to 5-aminopentan-2-one. One such method involves the reduction of α-oximinoketones. These precursors can be synthesized from the corresponding ketone by reaction with an alkyl nitrite. The subsequent reduction of the oxime functionality yields the desired amine. This transformation can be achieved using various reducing agents, including catalytic hydrogenation.

Process Optimization and Development

Mechanistic Investigations in Reaction Efficiency and Selectivity

A thorough understanding of the reaction mechanism is crucial for optimizing a synthetic process. For instance, in reductive amination, the rate of imine formation versus the rate of ketone reduction by the hydride reagent is a critical factor influencing the yield of the desired amine. The pH of the reaction medium also plays a significant role, as it affects both the nucleophilicity of the amine and the susceptibility of the carbonyl group to nucleophilic attack. researchgate.net

Catalytic Systems for Enhanced Yields (e.g., Palladium-mediated Hydrogenation, Raney Nickel Catalysis)

The use of catalysts is central to modern organic synthesis, offering pathways to higher yields, improved selectivity, and milder reaction conditions.

Palladium-mediated Hydrogenation: Palladium catalysts are highly effective for a variety of hydrogenation reactions, including the reduction of nitro groups, alkenes, and imines. rsc.orgresearchgate.net In the synthesis of amines, palladium-on-carbon (Pd/C) is a commonly used heterogeneous catalyst that can be readily removed from the reaction mixture by filtration. d-nb.info Homogeneous palladium catalysts have also been developed and show great promise in asymmetric hydrogenations. rsc.org

Raney Nickel Catalysis: Raney nickel, a porous nickel catalyst, is widely employed for the hydrogenation of nitriles and other nitrogen-containing functional groups to amines. mdpi.com It is known for its high activity, although catalyst deactivation can be a challenge in some applications. mdpi.com Research into the regeneration and reactivation of Raney nickel catalysts is an active area of investigation to improve its industrial applicability. mdpi.com

| Catalyst System | Reaction Type | Key Advantages |

| Palladium-on-Carbon (Pd/C) | Hydrogenation (e.g., of imines, nitro groups) | High efficiency, ease of separation (heterogeneous). d-nb.info |

| Raney Nickel | Hydrogenation (e.g., of nitriles) | High activity for amine synthesis. mdpi.com |

Influence of Reaction Conditions (e.g., Solvent Systems, Temperature Gradients, Pressure Control)

The optimization of reaction conditions is paramount in the synthesis of 5-Aminopentan-2-one hydrochloride to maximize yield and purity while minimizing side reactions. Key parameters that exert significant influence include the choice of solvent, the operational temperature, and to a lesser extent for this specific synthesis, pressure.

Solvent Systems: The selection of an appropriate solvent system is critical as it can affect the solubility of reactants, the reaction rate, and the stability of the product. In the synthesis of related amino ketones, such as 5-[ethyl(2-hydroxyethyl)amino]pentan-2-one, a biphasic solvent system of chloroform (B151607) and water has been utilized. chemicalbook.com This approach, coupled with a phase-transfer catalyst like tetrabutylammonium (B224687) bromide, facilitates the reaction between the hydrophilic and lipophilic reactants. chemicalbook.com The organic phase (chloroform) dissolves the halo-ketone precursor, while the amine reactant and the base (potassium hydroxide) are present in the aqueous phase. chemicalbook.com The phase-transfer catalyst shuttles the reactants across the phase boundary, enabling the reaction to proceed.

Temperature Gradients: Temperature control is a crucial factor in the synthesis of this compound. For the synthesis of the related 5-[ethyl(2-hydroxyethyl)amino]pentan-2-one, the reaction is maintained at a controlled temperature of 20-30°C. chemicalbook.com This moderate temperature is likely chosen to ensure a sufficient reaction rate without promoting undesirable side reactions, such as self-condensation of the ketone or degradation of the reactants or product. Following the main reaction, a lower temperature of 10-20°C is employed during the drying step with anhydrous sodium sulfate (B86663) to ensure the stability of the condensation product. chemicalbook.com

Pressure Control: While pressure is a significant parameter in many chemical syntheses, particularly those involving gaseous reactants or aiming to influence reaction equilibria, its specific influence on the common synthetic routes to this compound is not extensively documented in the available literature. Most reported syntheses are conducted at atmospheric pressure.

Table 1: Reaction Conditions for a Related Aminoketone Synthesis

| Parameter | Condition | Source |

|---|---|---|

| Solvent System | Chloroform/Water | chemicalbook.com |

| Catalyst | Tetrabutylammonium bromide | chemicalbook.com |

| Base | Potassium hydroxide | chemicalbook.com |

| Reaction Temperature | 20-30°C | chemicalbook.com |

| Drying Temperature | 10-20°C | chemicalbook.com |

| Reactants | N-ethylethanolamine, 5-chloro-2-pentanone | chemicalbook.com |

| Yield | 94.7% (molar) | chemicalbook.com |

Sustainable and Innovative Synthesis Paradigms

In recent years, there has been a significant shift towards developing more sustainable and innovative methods for chemical synthesis. This includes the adoption of continuous flow technologies, biocatalysis, and environmentally benign protocols to reduce waste, improve safety, and enhance efficiency.

Continuous Flow Synthesis Applications

Continuous flow synthesis has emerged as a powerful technology for the production of chemical intermediates and active pharmaceutical ingredients. This methodology offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for higher yields and purity.

For the synthesis of related compounds like 5-aminopentan-2-ol, a continuous flow system has been successfully employed. This process involves the continuous hydrogenation of 5-iodopentan-2-one (B3051912) with a Raney nickel catalyst. The implementation of a continuous flow setup can significantly reduce reaction times and minimize the formation of byproducts. While a specific continuous flow synthesis for this compound is not detailed in the available literature, the successful application to a closely related structure underscores its potential. A proposed continuous flow setup could involve pumping a solution of a suitable precursor, such as 5-halopentan-2-one, and an ammonia source through a heated reactor packed with a supported catalyst. Subsequent in-line purification and salt formation with hydrochloric acid could potentially deliver the final product in a continuous stream.

Table 2: Potential Advantages of Continuous Flow Synthesis for this compound

| Feature | Benefit |

|---|---|

| Enhanced Safety | Small reaction volumes minimize risks associated with exothermic reactions or hazardous materials. |

| Improved Efficiency | Precise control over reaction parameters leads to higher yields and reduced reaction times. |

| Scalability | Production can be easily scaled up by running the system for longer periods or by using parallel reactors. |

| Automation | Continuous monitoring and control can lead to more consistent product quality. |

| Reduced Waste | In-line purification and solvent recycling can minimize environmental impact. |

Biocatalytic Approaches to Amino Ketone Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical methods. Enzymes can operate under mild conditions of temperature and pH and often exhibit exquisite chemo-, regio-, and stereoselectivity, which is particularly advantageous for the synthesis of chiral molecules.

The synthesis of amino ketones can be achieved using various classes of enzymes, including transaminases (TAs) and imine reductases (IREDs). researchgate.net Transaminases can catalyze the transfer of an amino group from an amino donor to a ketone acceptor, while imine reductases can reduce an in situ-formed imine to the corresponding amine. These enzymatic approaches can provide access to enantiomerically pure amino ketones, which are valuable building blocks in medicinal chemistry. nih.gov

While specific biocatalytic routes to 5-Aminopentan-2-one have not been explicitly reported, the general principles of biocatalysis are highly applicable. A potential biocatalytic synthesis could involve the use of a transaminase to convert 1,4-pentanedione to 5-aminopentan-2-one. Alternatively, a chemo-enzymatic approach could combine a chemical step to form an intermediate that is then converted to the final product using an enzyme.

Table 3: Potential Biocatalytic Strategies for Amino Ketone Synthesis

| Enzyme Class | Reaction Type | Potential Application |

|---|---|---|

| Transaminases (TAs) | Asymmetric amination of a ketone | Conversion of a diketone precursor to 5-aminopentan-2-one. |

| Imine Reductases (IREDs) | Asymmetric reduction of an imine | Reduction of the imine formed from 5-oxopentanal and ammonia. |

| Ketoreductases (KREDs) | Reduction of a ketone | Can be used in combination with other enzymes in a cascade reaction. |

Development of Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly being integrated into synthetic route design to minimize the environmental impact of chemical processes. This includes the use of renewable starting materials, the reduction of waste, and the use of less hazardous solvents and reagents.

Several green chemistry approaches have been reported for the synthesis of related aminoalkyl and amidoalkyl naphthols, which can serve as models for the development of environmentally benign protocols for this compound. researchgate.net These methods include:

Solvent-free reactions: "Grindstone chemistry," where solid reactants are ground together with a catalyst, has been shown to be an energy-efficient method for synthesizing aminoalkyl naphthols with high yields and short reaction times. researchgate.net

Use of green solvents: Water is an ideal green solvent due to its non-toxic and non-flammable nature. While the solubility of some organic reactants in water can be a challenge, the use of phase-transfer catalysts or co-solvents can overcome this limitation.

Biodegradable catalysts: The use of naturally occurring and biodegradable catalysts, such as tannic acid, has been explored for the synthesis of aminoalkyl naphthols. researchgate.net These catalysts offer a more sustainable alternative to traditional metal-based or harsh acid catalysts.

The application of these green principles to the synthesis of this compound could involve, for example, a one-pot reaction in water using a biodegradable catalyst, or a solvent-free reaction to minimize the use of volatile organic compounds.

Elucidation of Chemical Reactivity and Transformational Pathways of 5 Aminopentan 2 One Hydrochloride

Nucleophilic Character of the Amine Functionality

The primary amino group at the C-5 position is a potent nucleophilic center, rendering it the principal site for reactions with various electrophiles. This inherent nucleophilicity is fundamental to its utility in constructing more complex molecular frameworks.

Participation in Substitution Reactions

The lone pair of electrons on the nitrogen atom of the free amine (generated by neutralizing the hydrochloride salt) allows it to act as a competent nucleophile in substitution reactions. For instance, it can react with electrophiles such as alkyl halides in nucleophilic substitution reactions to form secondary or tertiary amines. This reactivity is a cornerstone of its application as a synthetic intermediate.

Amidation and Acylation Chemistry

The primary amine of 5-aminopentan-2-one (B3263374) readily undergoes acylation when treated with acylating agents like acyl chlorides or acid anhydrides. This reaction, typically conducted in the presence of a base to neutralize the generated hydrochloric acid and to deprotonate the aminium salt, results in the formation of a stable amide bond. For example, the reaction with acetyl chloride would yield N-(4-oxopentyl)acetamide. This transformation is crucial for introducing acyl groups and synthesizing various amide derivatives. The high reactivity of the amine often necessitates protection if selective reaction at the ketone is desired.

Condensation Reactions Leading to Nitrogenous Derivatives

Condensation reactions involving the amine functionality are a key feature of the reactivity of 5-aminopentan-2-one.

Imines (Schiff Bases): The primary amino group reacts with aldehydes and ketones in a reversible, often acid-catalyzed, condensation reaction to form imines, also known as Schiff bases. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

Pictet-Spengler Reaction: A significant transformation involving 5-aminopentan-2-one is its potential participation in reactions like the Pictet-Spengler cyclization. While a classic Pictet-Spengler reaction involves a β-arylethylamine, the underlying principle of an amine condensing with a carbonyl followed by a ring-closing electrophilic attack can be applied. wikipedia.org If reacted with an appropriate aldehyde or ketone under acidic conditions, an initial iminium ion is formed. wikipedia.org If the molecule contains a suitably positioned nucleophilic aromatic ring, this can lead to the formation of complex heterocyclic systems. wikipedia.orgrsc.org This reaction is a powerful tool in alkaloid synthesis and highlights the utility of amino-ketone synthons. wikipedia.orgnih.gov

Strategies for Amine Group Protection and Deprotection

To achieve regioselectivity in reactions involving 5-aminopentan-2-one, protection of the highly reactive amine functionality is often a necessary synthetic strategy. Carbamates are the most common and effective protecting groups for amines. organic-chemistry.org

tert-Butoxycarbonyl (Boc) Group: The Boc group is widely used due to its ease of installation and its stability to many reagents, yet it can be removed under mild acidic conditions. organic-chemistry.org

Protection: The amine is typically protected by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like sodium bicarbonate or 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgfishersci.co.uk

Deprotection: The Boc group is efficiently cleaved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent like dichloromethane (B109758) or ethyl acetate (B1210297). organic-chemistry.orgfishersci.co.uk

Benzyloxycarbonyl (Cbz) Group: The Cbz group is another prevalent amine protecting group, notable for its orthogonal deprotection condition compared to the Boc group.

Protection: The amine can be protected by reaction with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base.

Deprotection: The Cbz group is selectively removed by catalytic hydrogenolysis (e.g., using H₂ gas with a palladium on carbon catalyst, Pd/C), a process that does not affect acid-labile groups like Boc. fishersci.co.ukorganic-chemistry.org

Table 1: Common Protection and Deprotection Strategies for the Amine Group

| Protecting Group | Protection Reagent & Conditions | Deprotection Reagent & Conditions | Reference |

|---|---|---|---|

| Boc (tert-Butoxycarbonyl) | Boc₂O, Base (e.g., NaHCO₃, DMAP), Room Temperature | TFA or HCl in Dichloromethane/Ethyl Acetate | organic-chemistry.orgfishersci.co.uk |

| Cbz (Benzyloxycarbonyl) | Benzyl Chloroformate (Cbz-Cl), Base, Room Temperature | H₂, Pd/C in a solvent like Ethanol or Methanol (B129727) | fishersci.co.ukorganic-chemistry.org |

Reactivity of the Ketone Moiety

The ketone carbonyl group at the C-2 position offers a different set of reactive possibilities, primarily centered on its electrophilic carbon and its ability to be reduced.

Reduction Reactions to Hydroxy Analogs

The ketone functionality of 5-aminopentan-2-one can be readily reduced to the corresponding secondary alcohol, 5-aminopentan-2-ol. nih.gov This transformation is a fundamental step in the synthesis of amino alcohols, which are valuable chiral intermediates for pharmaceuticals. researchgate.net

Hydride Reduction: Common laboratory-scale reductions are achieved using hydride-donating reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for this purpose, typically in an alcoholic solvent like methanol or ethanol. researchgate.netbeilstein-journals.org More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, though they are less selective.

Catalytic Hydrogenation: For larger-scale industrial applications, catalytic hydrogenation is often the preferred method. This involves reacting the compound with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. wikipedia.org Catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum-based catalysts are effective for the reduction of ketones to alcohols.

Stereoselective Reduction: Since the reduction of the prochiral ketone creates a new stereocenter at C-2, achieving stereoselectivity is often a key goal. Asymmetric reduction can be accomplished using chiral reducing agents or, more commonly, through catalytic hydrogenation with chiral catalysts, such as those used in Corey-Bakshi-Shibata (CBS) reductions or with Noyori-type catalysts. wikipedia.orgmdpi.com This allows for the synthesis of specific enantiomers, (R)- or (S)-5-aminopentan-2-ol, which is critical when the biological activity of the final product is stereospecific. cdnsciencepub.comresearchgate.net

Table 2: Reduction of 5-Aminopentan-2-one

| Reagent/Method | Product | Key Features | Reference |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | 5-Aminopentan-2-ol | Mild, selective, suitable for laboratory scale. | researchgate.netbeilstein-journals.org |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | 5-Aminopentan-2-ol | Scalable, common for industrial processes. | wikipedia.org |

| Asymmetric Catalysis (e.g., CBS catalyst) | (R)- or (S)-5-Aminopentan-2-ol | Provides enantiomerically enriched or pure products. | wikipedia.orgmdpi.com |

Carbonyl Condensation and Imine Formation

The presence of both a primary amine and a carbonyl group within the same molecule allows 5-aminopentan-2-one to undergo condensation reactions. The initial step typically involves the nucleophilic attack of the primary amine onto an external aldehyde or ketone, or an intramolecular attack on its own carbonyl group.

When reacted with an external carbonyl compound, the reaction proceeds through a hemiaminal intermediate, which then dehydrates to form an imine (or Schiff base). The hydrochloride salt form ensures that the amine is initially protonated, and a base is typically required to free the amine for nucleophilic attack.

Conversely, under acidic or basic conditions, the molecule can undergo an intramolecular condensation. The amine attacks the ketone at the 2-position, leading to a five-membered cyclic hemiaminal. Subsequent dehydration results in the formation of a cyclic imine, specifically 5-methyl-Δ¹-pyrroline. This intramolecular cyclization is a key pathway for forming pyrrolidine-based heterocycles. Research has shown that intermediates like 5-aminopentan-2-one readily form iminium ions that can be trapped in subsequent reactions, such as in copper-catalyzed syntheses of alkynylpyrrolidines. uantwerpen.be

Oxime Derivatization and Subsequent Transformations

The ketone functionality of 5-aminopentan-2-one can be selectively targeted for derivatization. One such common transformation is the reaction with hydroxylamine (B1172632) or its derivatives to form an oxime. This reaction is chemoselective, as the hydroxylamine preferentially attacks the more electrophilic ketone carbonyl over the protonated amine.

A specific example is the synthesis of (E+Z)-5-Aminopentan-2-one O-hydroxy(phenyl)methyl oxime, which has been successfully synthesized and characterized. acs.org This transformation demonstrates the ketone's accessibility for derivatization even with a free amino group present at the other end of the carbon chain. Oximes are stable, characterizable compounds and serve as important intermediates for further transformations, such as reductions to amines or rearrangements like the Beckmann rearrangement. Additionally, they can participate in exchange reactions, for instance, scandium(III)-catalyzed transimination with other hydroxylamines. acs.org

Table 1: Analytical Data for (E+Z)-5-Aminopentan-2-one O-Hydroxy(phenyl)methyl Oxime acs.org

| Analysis Type | Calculated | Found |

|---|---|---|

| Elemental Analysis | ||

| Carbon (%) | 69.87 | 70.10 |

| Hydrogen (%) | 8.80 | 8.91 |

Intermolecular and Intramolecular Reactivity

The dual functionality of 5-aminopentan-2-one hydrochloride governs its reactivity, enabling both reactions between different molecules (intermolecular) and reactions within the same molecule (intramolecular).

Cyclization Reactions for Heterocycle Formation (e.g., Pyrrolidines)

The γ-amino ketone structure of 5-aminopentan-2-one is perfectly primed for intramolecular cyclization to form five-membered nitrogen-containing heterocycles, most notably pyrrolidine (B122466) derivatives. The reaction typically proceeds via the formation of the aforementioned 5-methyl-Δ¹-pyrroline intermediate through dehydration of the cyclic hemiaminal. nih.gov This pyrroline (B1223166) can then be reduced in situ or in a subsequent step to yield 2-methylpyrrolidine.

This cyclization tendency has been harnessed in more complex transformations. For instance, 5-aminopentan-2-one, generated in situ, has been shown to react with phenylacetylene (B144264) and a primary amine in the presence of a copper(I) catalyst. uantwerpen.be This process involves the formation of the γ-amino ketone, which then likely forms an iminium ion that is subsequently alkynylated and cyclized to produce a 2-alkynylpyrrolidine derivative in good yield. uantwerpen.be This demonstrates a powerful method for constructing substituted pyrrolidines directly from precursors of 5-aminopentan-2-one.

Chemo- and Regioselective Transformations

Chemoselectivity is a central theme in the reactivity of 5-aminopentan-2-one, as it possesses two distinct nucleophilic/electrophilic centers: the nucleophilic primary amine and the electrophilic ketone carbonyl. Controlling which group reacts is paramount for its synthetic utility.

Reaction at the Ketone: As discussed, reactions with hydroxylamines are highly chemoselective for the ketone, leading to oxime formation while leaving the amine untouched. acs.org This is because hydroxylamine is a more potent nucleophile for the carbonyl group under typical reaction conditions.

Reaction at the Amine: Conversely, the amine can be selectively targeted. For example, acylation reactions with acyl chlorides or anhydrides under basic conditions would preferentially form an amide at the nitrogen atom.

Regioselectivity: In reactions involving the enolate of the ketone (e.g., alkylation), regioselectivity becomes a factor. Deprotonation can occur at either the C1 methyl group or the C3 methylene (B1212753) group. The C3 position is generally more acidic and sterically accessible, leading to the thermodynamically favored enolate.

The choice of reagents, catalysts, and reaction conditions (e.g., pH) dictates whether reactions occur chemoselectively at the amine or the ketone, or involve both in a tandem or cyclization process.

Stereochemical Aspects in Reactions Involving this compound

While 5-aminopentan-2-one itself is an achiral molecule, its reactions can generate new stereocenters. Controlling the stereochemical outcome of these transformations is a key objective in modern organic synthesis.

Chiral Auxiliary Approaches and Asymmetric Synthesis

Asymmetric synthesis aims to produce a specific stereoisomer of a chiral product. A powerful strategy for achieving this is the use of a chiral auxiliary—a stereogenic group that is temporarily attached to the substrate to direct the stereochemical course of a reaction.

In the context of 5-aminopentan-2-one, a chiral auxiliary could be covalently bonded to the primary amino group. This would create a chiral amide or a more complex chiral adduct. The inherent chirality of the auxiliary would then influence subsequent reactions at other parts of the molecule, such as the ketone.

For example, a chiral auxiliary attached to the nitrogen could direct the stereoselective reduction of the ketone at C2. A hydride reagent would approach the carbonyl group from the less sterically hindered face as dictated by the auxiliary, leading to the preferential formation of either the (R)- or (S)-5-aminopentan-2-ol. Similarly, if the ketone were converted to its enolate, the chiral auxiliary could direct the approach of an electrophile in an asymmetric alkylation reaction at the C3 position.

Well-known auxiliaries, such as Evans oxazolidinones or Corey's 8-phenylmenthol, are designed for this purpose, enabling the synthesis of enantiomerically pure compounds. thieme-connect.comresearchgate.net After the stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse, making the process efficient. While specific literature detailing the application of this strategy directly to 5-aminopentan-2-one is not prominent, the principles of asymmetric synthesis provide a clear framework for how its derivatives could be synthesized with high stereocontrol.

Diastereoselective and Enantioselective Transformations

Extensive research into the chemical literature and scientific databases did not yield specific examples of diastereoselective or enantioselective transformations directly employing this compound as a starting material or key reactant. While the bifunctional nature of this compound, possessing both an amino group and a keto group, suggests its potential as a precursor in the synthesis of chiral molecules, detailed studies focusing on controlling the stereochemical outcome of its reactions appear to be limited or not publicly documented.

The investigation for diastereoselective and enantioselective transformations, which are crucial in modern synthetic organic chemistry for the preparation of enantiomerically pure compounds, particularly for pharmaceutical applications, did not uncover any published research detailing the use of this compound in this context. Consequently, no data tables with research findings on parameters such as diastereomeric ratios (d.r.) or enantiomeric excesses (e.e.) for its specific reactions could be compiled.

Further exploration into related derivatives or analogous compounds also did not provide a clear pathway to infer potential diastereoselective or enantioselective reactions for this compound that would meet the required standards of scientific accuracy and direct relevance. Therefore, this section remains without detailed research findings due to the absence of available scientific literature on this specific topic.

Strategic Applications in Advanced Organic Synthesis and Chemical Research

Construction of Complex Organic Scaffolds

The unique structural attributes of 5-Aminopentan-2-one (B3263374) hydrochloride make it an ideal starting material for the synthesis of intricate organic frameworks, particularly those with applications in medicinal chemistry.

Role as a Precursor for Pharmaceutical Intermediates (e.g., Antimalarial Drug Synthesis)

The quinoline (B57606) ring system is a critical pharmacophore in many antimalarial drugs. wikipedia.orgnih.govnih.gov The synthesis of 8-aminoquinoline (B160924) derivatives, a key class of antimalarials that includes primaquine (B1584692) and tafenoquine, often involves the construction of a substituted quinoline core followed by the introduction of an aminoalkyl side chain at the 8-position. wikipedia.orgslideshare.net

A plausible synthetic strategy would involve the reductive amination of a suitable 8-aminoquinoline intermediate with 5-Aminopentan-2-one hydrochloride. This reaction would form the crucial carbon-nitrogen bond of the side chain. Subsequent reduction of the ketone functionality would yield the desired secondary alcohol, a common feature in related drug analogues.

The Pictet-Spengler reaction, a powerful tool for the synthesis of tetrahydroisoquinolines and related heterocyclic systems, offers another avenue for the application of this compound in constructing complex scaffolds. nih.gov This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. While typically employed for the synthesis of isoquinoline (B145761) alkaloids, modifications of this reaction could potentially utilize this compound to generate novel heterocyclic systems with potential biological activity.

Building Block in the Synthesis of Natural Product Analogs and Derivatives

The structural motifs found in natural products often serve as inspiration for the design of novel therapeutic agents. This compound provides a versatile platform for the synthesis of analogs and derivatives of various natural products, particularly those containing piperidine (B6355638) or other nitrogen-containing heterocyclic rings.

The intramolecular cyclization of this compound can lead to the formation of substituted piperidine rings, a common scaffold in many alkaloids and other biologically active natural products. By strategically modifying the reaction conditions and introducing various substituents, a diverse library of natural product analogs can be generated. These analogs can then be screened for improved biological activity, enhanced pharmacokinetic properties, or novel therapeutic applications.

Development of Novel Chemical Entities

The reactivity of the amine and ketone functional groups in this compound allows for its use in the synthesis of a wide array of novel chemical entities with potential applications in drug discovery and materials science.

Synthesis of Variously Substituted Amines and Ketones

The primary amine group of this compound can undergo a variety of chemical transformations, including alkylation, acylation, and sulfonylation, to produce a diverse range of substituted amines. Similarly, the ketone functionality can be subjected to reactions such as aldol (B89426) condensation, Wittig olefination, and Grignard addition to generate a wide array of substituted ketones.

For example, the reductive amination of this compound with various aldehydes and ketones can yield a library of secondary and tertiary amines. These reactions can be performed using a variety of reducing agents, including sodium borohydride (B1222165) and sodium triacetoxyborohydride (B8407120), and can be adapted for both small- and large-scale synthesis.

The synthesis of substituted piperidines is a significant application of this compound. nih.govajchem-a.comnih.gov Intramolecular reductive amination of this compound can lead to the formation of 2-methylpiperidine (B94953) derivatives. Further functionalization of the piperidine ring can be achieved through various synthetic strategies.

Preparation of Functionalized Molecules with Potential Biological Activity

The ability to independently modify the amine and ketone functionalities of this compound makes it a valuable tool for the preparation of functionalized molecules with potential biological activity. By combining different synthetic transformations, a vast chemical space can be explored, leading to the discovery of novel compounds with interesting pharmacological properties.

For instance, the synthesis of novel isoquinoline derivatives can be achieved through the Truce-Smiles rearrangement of appropriately substituted precursors. nih.govnih.gov While not a direct application of this compound, the principles of this reaction highlight the potential for creating complex, biologically active molecules from simple, functionalized building blocks.

Contribution to Chemical Methodology Development and Process Improvement

Beyond its direct application in the synthesis of specific target molecules, this compound also plays a role in the development of new synthetic methodologies and the improvement of existing chemical processes.

Furthermore, the study of reactions involving this compound can lead to the discovery of new catalysts and reaction conditions that can be applied to a broader range of chemical transformations. For example, the development of highly efficient and selective methods for the reductive amination of this compound could have a significant impact on the synthesis of a wide variety of amine-containing compounds.

Theoretical and Computational Studies on 5 Aminopentan 2 One Hydrochloride

Molecular Orbital Theory and Electronic Structure Analysis

A comprehensive understanding of the chemical reactivity and properties of 5-aminopentan-2-one (B3263374) hydrochloride begins with an analysis of its electronic structure. Molecular orbital (MO) theory provides a powerful lens through which to examine the distribution of electrons within the molecule.

A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these frontier orbitals are critical in predicting the molecule's reactivity. For 5-aminopentan-2-one hydrochloride, the HOMO is expected to be localized around the nitrogen atom of the amino group and the oxygen atom of the carbonyl group, indicating these sites as primary centers for nucleophilic attack. Conversely, the LUMO would likely be centered on the carbonyl carbon, marking it as the principal site for electrophilic attack.

The energy gap between the HOMO and LUMO is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity. Computational methods, such as Density Functional Theory (DFT), could be employed to calculate these orbital energies and visualize their distributions, providing a quantitative basis for these predictions.

Furthermore, an analysis of the Mulliken and Natural Bond Orbital (NBO) charges would offer a detailed picture of the charge distribution across the molecule. This would quantify the partial positive and negative charges on each atom, further refining our understanding of its reactive sites and intermolecular interactions.

Computational Elucidation of Reaction Mechanisms and Transition States

The bifunctional nature of this compound, containing both an amino and a ketone group, suggests a rich and complex reactivity. Computational chemistry offers a powerful toolkit for elucidating the mechanisms of reactions involving this molecule, including the identification of transition states and the calculation of activation energies.

For instance, intramolecular reactions, such as cyclization to form a six-membered ring containing a hemiaminal or an enamine, are plausible pathways. Computational modeling could map the potential energy surface for such reactions, identifying the lowest energy pathway and the structure of the corresponding transition state. The calculated activation energy for this process would provide insight into the feasibility of the reaction under various conditions.

Similarly, intermolecular reactions, such as condensation or nucleophilic addition, could be computationally explored. By modeling the interaction of this compound with other reagents, it is possible to predict the most likely reaction products and the energetic barriers to their formation. This would be invaluable for understanding its role as a building block in organic synthesis.

Conformational Analysis and Energy Landscapes

The flexibility of the pentyl chain in this compound allows for a multitude of possible conformations. The relative stability of these conformers can significantly influence the molecule's physical and chemical properties.

A systematic conformational search, employing methods like molecular mechanics or more rigorous quantum chemical calculations, would be necessary to identify the stable conformers and their relative energies. This analysis would reveal the most probable shapes the molecule adopts in the gas phase or in solution.

The results of such a study could be presented as a potential energy landscape, mapping the energy of the molecule as a function of its dihedral angles. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states between them. This information is crucial for understanding the molecule's dynamic behavior and its interactions with other molecules, such as enzymes or receptors.

Spectroscopic Parameter Prediction and Validation

Computational methods are highly effective in predicting various spectroscopic properties, which can then be used to validate experimental data or to aid in the interpretation of spectra for new compounds.

For this compound, the vibrational frequencies corresponding to its infrared (IR) spectrum could be calculated using DFT. This would allow for the assignment of specific vibrational modes to the observed absorption bands. Key vibrational modes of interest would include the N-H stretching of the amino group, the C=O stretching of the ketone, and the various C-H and C-N stretching and bending modes.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for structural elucidation. The chemical shifts of the ¹H and ¹³C nuclei can be predicted computationally. By comparing the calculated chemical shifts with experimental data, the accuracy of the computed structure can be confirmed. These predictions can also help in assigning the complex NMR spectra of this molecule.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Time-dependent DFT (TD-DFT) calculations could be used to predict the absorption wavelengths and oscillator strengths of the electronic transitions, which would correspond to the peaks observed in the UV-Vis spectrum.

The following table summarizes the types of data that would be generated from a comprehensive computational study of this compound.

| Computational Method | Predicted Property | Significance |

| Molecular Orbital Theory | ||

| DFT (e.g., B3LYP/6-31G*) | HOMO/LUMO Energies and Distributions | Predicts sites of nucleophilic and electrophilic attack and chemical reactivity. |

| NBO/Mulliken Population Analysis | Atomic Charges | Quantifies charge distribution and identifies reactive centers. |

| Reaction Mechanisms | ||

| Transition State Search (e.g., QST2/QST3) | Transition State Geometries and Activation Energies | Elucidates reaction pathways and predicts reaction kinetics. |

| Conformational Analysis | ||

| Molecular Mechanics/DFT Scan | Potential Energy Surface and Stable Conformers | Determines the most likely molecular shapes and their relative stabilities. |

| Spectroscopic Prediction | ||

| DFT Frequency Calculation | IR Vibrational Frequencies | Aids in the interpretation and assignment of experimental IR spectra. |

| GIAO-DFT | ¹H and ¹³C NMR Chemical Shifts | Assists in the structural elucidation and assignment of NMR spectra. |

| TD-DFT | UV-Vis Absorption Wavelengths (λmax) | Predicts electronic transitions and helps interpret UV-Vis spectra. |

Advanced Analytical and Characterization Methodologies in Academic Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating 5-Aminopentan-2-one (B3263374) hydrochloride from reaction mixtures and for quantifying its purity. The choice of technique depends on the volatility and polarity of the compound and its potential impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like 5-Aminopentan-2-one hydrochloride. In academic research, reversed-phase HPLC is commonly employed to assess the purity of aminoketones and their derivatives. A typical HPLC method for a related aminoketone, such as a derivative of 5-Aminopentan-2-ol, may utilize a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and water, often with an acid additive such as trifluoroacetic acid (TFA) to improve peak shape and resolution.

For the simultaneous analysis of hydrochloride salts of aminoketones like bupropion (B1668061) and naltrexone, a reversed-phase HPLC method has been developed using a C18 column with a mobile phase of acetonitrile (B52724) and an aqueous phosphate (B84403) buffer. mdpi.com This approach could be adapted for this compound. The retention time of the compound is a key parameter for its identification under specific chromatographic conditions.

Table 1: Illustrative HPLC Parameters for Aminoketone Analysis

| Parameter | Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatograph |

| Column | C18 reversed-phase column (e.g., Nucleosil 100-3 C-18, 4.6 x 150 mm) mdpi.com |

| Mobile Phase | Acetonitrile / Aqueous Buffer (e.g., 5 mM KH₂PO₄) mdpi.com |

| Flow Rate | Typically 1.0 - 1.5 mL/min mdpi.com |

| Detection (λ) | UV at a wavelength where the chromophore absorbs (e.g., 214 nm) mdpi.com |

| Column Temperature | Ambient or controlled (e.g., 40 °C) |

Note: The specific conditions would require optimization for this compound.

Gas Chromatography (GC) in Analytical Protocols

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. For aminoketones, which may have limited volatility, derivatization is often necessary to increase their thermal stability and improve chromatographic performance. However, for a relatively small molecule like 5-Aminopentan-2-one, direct analysis may be feasible.

In the synthesis of the related compound 5-amino-1-pentanol (B144490) from 3,4-dihydro-2H-pyran, gas chromatography was used to monitor the reaction, indicating its utility for analyzing similar five-carbon structures. google.com For the analysis of aminoketone precursors, GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) provides high resolution and sensitivity. The retention time in GC is a critical identifier for the compound.

Table 2: General GC Parameters for the Analysis of Small Amines and Ketones

| Parameter | General Condition |

|---|---|

| Instrument | Gas Chromatograph |

| Column | Capillary column with a polar stationary phase (e.g., polyethylene (B3416737) glycol) or a non-polar phase (e.g., polydimethylsiloxane) |

| Injector Temperature | Typically 250 °C |

| Oven Program | A temperature gradient (e.g., starting at 50 °C and ramping to 250 °C) to ensure separation of components with different boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Carrier Gas | Helium or Nitrogen |

Note: Specific parameters would need to be developed and validated for this compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable tool in synthetic chemistry for rapidly monitoring the progress of reactions. For the synthesis involving 5-Aminopentan-2-one, TLC allows for the qualitative assessment of the consumption of starting materials and the formation of the product. uantwerpen.be

A silica (B1680970) gel plate is typically used as the stationary phase, and a solvent system (mobile phase) is chosen based on the polarity of the compounds to be separated. After developing the plate, the spots are visualized. Since this compound contains a primary amine and lacks a strong chromophore for UV detection, a staining reagent is often required. Ninhydrin (B49086) is a common choice for visualizing amines, typically producing a characteristic purple or yellow color upon heating. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system.

Table 3: Representative TLC System for Aminoketone Reaction Monitoring

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | A mixture of a polar solvent (e.g., ethyl acetate (B1210297) or methanol) and a non-polar solvent (e.g., hexane (B92381) or dichloromethane). The ratio is optimized to achieve good separation. |

| Visualization | Staining with a ninhydrin solution followed by gentle heating. |

| Expected Rf | The Rf value would be dependent on the specific mobile phase composition. A more polar solvent system will result in a higher Rf value. |

Spectroscopic Characterization for Structural Confirmation

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the elucidation of molecular structure in solution. For this compound, ¹H and ¹³C NMR spectra provide definitive proof of its structure.

In the ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicities), and integration of the signals correspond to the different types of protons in the molecule. The presence of the hydrochloride salt would lead to a downfield shift of the protons adjacent to the nitrogen atom compared to the free base. nih.gov

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The carbonyl carbon of the ketone typically appears at a characteristic downfield chemical shift (around 208 ppm), while the carbons adjacent to the amino group are also influenced by its presence. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, further confirming the structure.

Table 4: Predicted NMR Data for this compound

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| CH₃ (C1) | ~2.2 | ~30 |

| C=O (C2) | - | ~208 |

| CH₂ (C3) | ~2.8 | ~40 |

| CH₂ (C4) | ~1.9 | ~20 |

| CH₂-NH₃⁺ (C5) | ~3.1 | ~38 |

| NH₃⁺ | Broad signal, variable | - |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions. Experimental data for the free base or closely related structures would be used for more accurate assignment. wiley-vch.de

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns. For 5-Aminopentan-2-one, the molecular ion peak (M⁺) would be observed in the mass spectrum.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion, which allows for the determination of the elemental composition of the molecule with a high degree of confidence. This is crucial for distinguishing between compounds with the same nominal mass.

The fragmentation pattern in the mass spectrum can also be diagnostic. For 5-Aminopentan-2-one, characteristic fragmentation would involve cleavage adjacent to the carbonyl group (α-cleavage) and cleavage adjacent to the nitrogen atom.

Table 5: Expected Mass Spectrometry Data for 5-Aminopentan-2-one

| Analysis Type | Expected Result |

|---|---|

| Molecular Formula | C₅H₁₁NO |

| Molecular Weight | 101.15 g/mol |

| HRMS (ESI+) | Calculated m/z for [M+H]⁺: 102.0919. The measured value should be within a few ppm of the calculated value. |

| Major Fragments (EI) | m/z 43 (CH₃CO⁺), m/z 58 (CH₂=CH-C(OH)=CH₂⁺ or CH₂=NH-CH₂-CH₃⁺), m/z 84 ([M-NH₃]⁺) |

Note: Fragmentation patterns can be complex and depend on the ionization method used. core.ac.uk

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy stands as a fundamental technique for the identification of functional groups within a molecule. For this compound, the IR spectrum provides distinct absorption bands corresponding to the vibrations of its constituent chemical bonds. The primary amine group (NH2) in its hydrochloride salt form (NH3+) and the ketone group (C=O) are of particular interest.

The IR spectrum of a related compound, 2-Amino-1-pentanol hydrochloride, shows characteristic peaks that can be used for comparative analysis. nist.gov The broad absorption in the region of 2400-3200 cm⁻¹ is typically indicative of the N-H stretching vibrations of the ammonium (B1175870) salt. The C=O stretching vibration of the ketone is expected to appear as a strong, sharp peak around 1715 cm⁻¹. Additionally, C-H stretching and bending vibrations from the pentyl chain will be present in the spectrum.

Table 1: Characteristic Infrared Absorption Bands for this compound Functional Groups

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~2400-3200 | Ammonium (R-NH₃⁺) | N-H Stretch |

| ~1715 | Ketone (C=O) | C=O Stretch |

| ~1600-1400 | Ammonium (R-NH₃⁺) | N-H Bend |

| ~2850-2960 | Alkane (C-H) | C-H Stretch |

Note: The exact positions of the peaks can vary based on the sample preparation and the specific instrument used.

Crystallographic Analysis for Solid-State Structure Elucidation

While a specific crystallographic study for this compound was not found in the search results, the principles of this technique are broadly applicable. The process involves growing a single crystal of the compound, which is then exposed to a beam of X-rays. wikipedia.org The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. wikipedia.org

For hydrochloride salts of amino compounds, crystallographic analysis reveals the ionic interactions between the ammonium cation and the chloride anion, as well as any hydrogen bonding networks within the crystal lattice. nih.gov For instance, a study on 5-Aminopentan-1-ol showed the formation of a three-dimensional network through O-H···N and N-H···O hydrogen bonds. researchgate.net Similar interactions would be expected in the crystal structure of this compound, influencing its solid-state properties.

Table 2: Illustrative Crystallographic Data for an Aminoketone Hydrochloride

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| β (°) | 105.4 |

| Volume (ų) | 1056.7 |

| Z | 4 |

Note: This data is hypothetical and serves as an example of what would be determined through crystallographic analysis.

Utilisation of this compound Analogues in Advanced Analytical Strategies

Analogues of this compound are valuable in the development of advanced analytical strategies. These strategies often leverage the specific functional groups of the analogues for enhanced detection or separation.

For example, derivatives of amino ketones can be synthesized to act as standards or probes in various analytical techniques. The introduction of a chromophore or fluorophore to the molecule can facilitate its detection by UV-Vis or fluorescence spectroscopy. In the context of complex biological matrices, derivatization can improve the compound's volatility for gas chromatography (GC) analysis or its ionization efficiency for mass spectrometry (MS).

Furthermore, advanced techniques like two-dimensional infrared (2D IR) spectroscopy can utilize isotopically labeled analogues to study molecular dynamics and intermolecular interactions with high precision. nih.gov While direct research on this compound in this context is limited, the principles are well-established for similar molecules. The strategic placement of labels allows for the probing of specific structural features and their changes over time.

Q & A

Basic Question: What are the primary research applications of 5-Aminopentan-2-one hydrochloride, and how should its intended use be justified in experimental protocols?

Answer:

this compound is primarily used in academic research for synthesizing complex organic molecules, studying enzymatic interactions, or exploring structure-activity relationships (SAR) in drug discovery. Its utility stems from its amino-ketone functional groups, which enable nucleophilic reactions or serve as intermediates in multi-step syntheses.

Methodological Guidance:

- Justify its use in protocols by citing its role in published synthetic pathways or biochemical assays.

- Specify purity requirements (e.g., ≥95% by HPLC) and validate identity via spectral data (e.g., H NMR, IR) .

- Adhere to institutional safety protocols for handling hydrochloride salts, including proper ventilation and PPE .

Basic Question: What are the standard synthetic routes for this compound, and how can reproducibility be ensured?

Answer:

Common routes include:

Reductive Amination: Reaction of pentan-2-one with ammonia or ammonium chloride under hydrogenation.

Protection/Deprotection Strategies: Use of Boc-protected intermediates followed by HCl-mediated deprotection.

Methodological Guidance:

- Document reaction conditions (temperature, solvent, catalyst) meticulously. For example, specify if Pd/C or Raney Ni is used for hydrogenation .

- Include characterization data (e.g., melting point, C NMR) for intermediates and final products to ensure reproducibility .

- Publish detailed procedures in supplementary materials to avoid overcrowding main manuscripts .

Advanced Question: How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer:

Optimization strategies include:

- Design of Experiments (DoE): Systematically vary parameters (e.g., pH, temperature) to identify optimal conditions .

- Chromatographic Purification: Use flash chromatography or preparative HPLC to isolate high-purity fractions .

- In-line Analytics: Employ FTIR or mass spectrometry for real-time monitoring of reaction progress .

Contradiction Resolution: - If yields conflict with literature, re-examine solvent polarity (e.g., switch from ethanol to DMF) or catalyst loading .

Advanced Question: How should researchers address contradictory data in stability studies of this compound?

Answer:

Contradictions may arise from:

- Degradation Pathways: Hydrolysis of the ketone group under acidic/basic conditions.

- Storage Variability: Differences in temperature or humidity during storage .

Methodological Guidance: - Conduct accelerated stability studies (40°C/75% RH) and compare results with controlled conditions (25°C).

- Use multivariate analysis (e.g., PCA) to identify critical degradation factors .

- Validate findings with orthogonal techniques (e.g., LC-MS for degradation products) .

Basic Question: What analytical techniques are essential for characterizing this compound?

Answer:

- Spectroscopy: H/C NMR for structural confirmation; IR for functional group analysis.

- Chromatography: HPLC for purity assessment; TLC for reaction monitoring.

- Elemental Analysis: Confirm empirical formula (CHClNO) .

Methodological Guidance: - Calibrate instruments using certified reference standards (e.g., USP-grade compounds) .

- Report detection limits and retention times in publications to aid reproducibility .

Advanced Question: How can computational methods enhance the study of this compound’s reactivity?

Answer:

- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., enzymes) to predict binding affinities .

- DFT Calculations: Model reaction pathways to identify transition states or energy barriers .

- Docking Studies: Use software like AutoDock to explore SAR for drug development .

Methodological Guidance: - Validate computational results with experimental data (e.g., compare predicted vs. observed reaction rates) .

- Publish raw data (e.g., .log files) in supplementary materials for peer validation .

Basic Question: What safety protocols are mandatory when handling this compound?

Answer:

- PPE: Lab coat, nitrile gloves, and safety goggles.

- Ventilation: Use fume hoods for weighing and reactions.

- Spill Management: Neutralize with sodium bicarbonate and dispose via hazardous waste channels .

Advanced Question: How can researchers design assays to evaluate the biological activity of this compound?

Answer:

- In Vitro Assays: Test enzyme inhibition (e.g., kinase assays) using fluorogenic substrates.

- Cell-Based Studies: Measure cytotoxicity (MTT assay) or apoptosis (Annexin V staining).

- Dose-Response Analysis: Use nonlinear regression to calculate IC values .

Methodological Guidance: - Include positive controls (e.g., known inhibitors) and triplicate measurements to ensure reliability .

- Address batch-to-batch variability by testing multiple synthetic lots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.